molecular formula C23H23N3O2S B11605997 (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11605997
M. Wt: 405.5 g/mol
InChI Key: GDRCJHSFBYYYQM-RGEXLXHISA-N
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Description

The compound (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole and triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-ethoxyaniline in the presence of a base such as potassium carbonate . The intermediate product is then subjected to cyclization using thiosemicarbazide under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction can be achieved using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its heterocyclic structure.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-methylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(4-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The presence of the tert-butyl group in (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O2S/c1-5-28-18-12-8-16(9-13-18)20-24-22-26(25-20)21(27)19(29-22)14-15-6-10-17(11-7-15)23(2,3)4/h6-14H,5H2,1-4H3/b19-14-

InChI Key

GDRCJHSFBYYYQM-RGEXLXHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(C)(C)C)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=N2

Origin of Product

United States

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